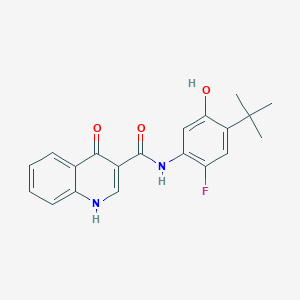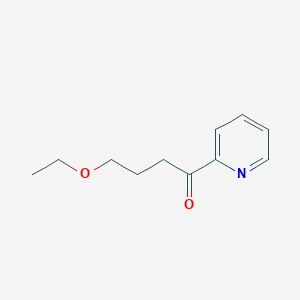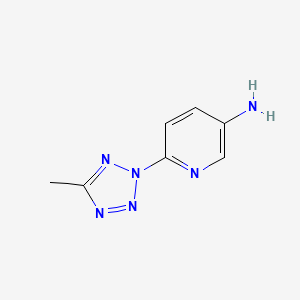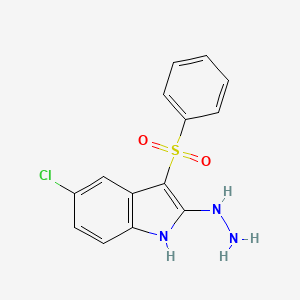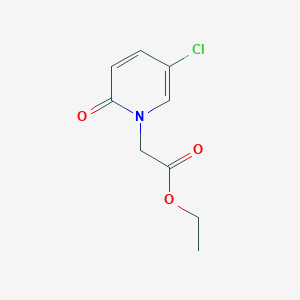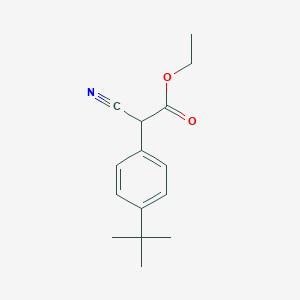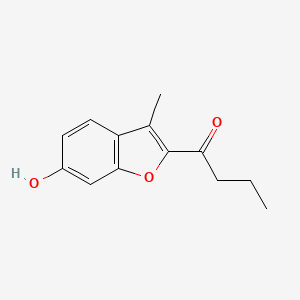![molecular formula C14H21ClN2 B13875721 4-chloro-N-[2-(1-methylpiperidin-2-yl)ethyl]aniline](/img/structure/B13875721.png)
4-chloro-N-[2-(1-methylpiperidin-2-yl)ethyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[2-(1-methylpiperidin-2-yl)ethyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The presence of the piperidine ring and the chloro-substituted aniline moiety makes this compound interesting for various chemical and pharmacological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(1-methylpiperidin-2-yl)ethyl]aniline typically involves the reaction of 4-chloroaniline with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-[2-(1-methylpiperidin-2-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted aniline derivatives .
Aplicaciones Científicas De Investigación
4-chloro-N-[2-(1-methylpiperidin-2-yl)ethyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[2-(1-methylpiperidin-2-yl)ethyl]aniline involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The chloro-substituted aniline moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-Methylpiperidin-4-yl)aniline
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 2-(1-Methylpiperidin-4-yl)ethanamine
Uniqueness
4-chloro-N-[2-(1-methylpiperidin-2-yl)ethyl]aniline is unique due to the presence of both the chloro-substituted aniline and the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C14H21ClN2 |
|---|---|
Peso molecular |
252.78 g/mol |
Nombre IUPAC |
4-chloro-N-[2-(1-methylpiperidin-2-yl)ethyl]aniline |
InChI |
InChI=1S/C14H21ClN2/c1-17-11-3-2-4-14(17)9-10-16-13-7-5-12(15)6-8-13/h5-8,14,16H,2-4,9-11H2,1H3 |
Clave InChI |
PDJVYZURVBJVCO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCC1CCNC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



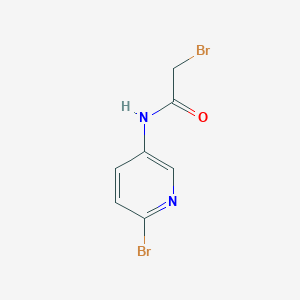
![2-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-ylmethoxy)ethyl-trimethylsilane](/img/structure/B13875662.png)
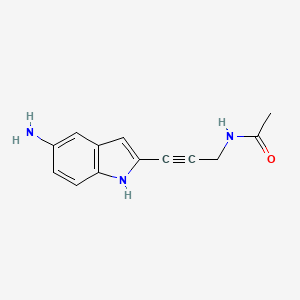

![N-[(2-methylcyclopropyl)methyl]propan-1-amine](/img/structure/B13875677.png)
